Benzyl [(hydroxyacetyl)oxy]methyl butanedioate
CAS No.: 143869-68-5
Cat. No.: VC16844946
Molecular Formula: C14H16O7
Molecular Weight: 296.27 g/mol
* For research use only. Not for human or veterinary use.
![Benzyl [(hydroxyacetyl)oxy]methyl butanedioate - 143869-68-5](/images/structure/VC16844946.png)
Specification
CAS No. | 143869-68-5 |
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Molecular Formula | C14H16O7 |
Molecular Weight | 296.27 g/mol |
IUPAC Name | 1-O-benzyl 4-O-[(2-hydroxyacetyl)oxymethyl] butanedioate |
Standard InChI | InChI=1S/C14H16O7/c15-8-14(18)21-10-20-13(17)7-6-12(16)19-9-11-4-2-1-3-5-11/h1-5,15H,6-10H2 |
Standard InChI Key | ATBOKLMNOSIFDD-UHFFFAOYSA-N |
Canonical SMILES | C1=CC=C(C=C1)COC(=O)CCC(=O)OCOC(=O)CO |
Introduction
Chemical Identity and Nomenclature
Benzyl [(hydroxyacetyl)oxy]methyl butanedioate is systematically named according to IUPAC guidelines, reflecting its esterified succinic acid backbone. The compound’s structure comprises:
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A butanedioate core (derived from succinic acid, HOOC–CH₂–CH₂–COOH).
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A benzyl ester group (–O–CH₂–C₆H₅) at one carboxyl terminus.
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A [(hydroxyacetyl)oxy]methyl group (–O–CH₂–O–C(O)–CH₂–OH) at the opposing terminus.
This configuration results in a diester with polar and aromatic functionalities, potentially influencing solubility and reactivity.
Structural Analysis and Stereochemical Considerations
The compound’s structure (Figure 1) integrates two distinct ester linkages:
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Benzyl ester: Introduces aromatic hydrophobicity, likely enhancing lipid membrane permeability.
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[(Hydroxyacetyl)oxy]methyl ester: Combines a hydroxymethyl spacer with a hydroxyacetyl moiety, conferring hydrogen-bonding capacity and moderate polarity.
Stereochemistry: No chiral centers are evident in the parent structure, suggesting the compound exists as a single stereoisomer unless synthetic routes introduce asymmetry.
Synthesis Pathways and Reaction Optimization
While no explicit protocols for synthesizing benzyl [(hydroxyacetyl)oxy]methyl butanedioate are documented, plausible routes can be extrapolated from esterification and protection-deprotection strategies used for analogous compounds .
Proposed Synthetic Route
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Succinic Acid Activation:
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Succinic acid is treated with thionyl chloride (SOCl₂) to form succinyl chloride.
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Stepwise Esterification:
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Benzyl Ester Formation: React succinyl chloride with benzyl alcohol in the presence of a base (e.g., pyridine) to yield mono-benzyl succinate.
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[(Hydroxyacetyl)oxy]methyl Ester Formation:
a. Protect the hydroxyl group of glycolic acid (HO–CH₂–COOH) using a trimethylsilyl (TMS) group.
b. React the protected glycolic acid with hydroxymethyl chloride (HO–CH₂–Cl) to form [(TMS-oxyacetyl)oxy]methyl chloride.
c. Deprotect the TMS group and couple with the remaining carboxyl group of mono-benzyl succinate.
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Key Challenges:
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Avoiding di-esterification byproducts requires controlled stoichiometry.
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Hydroxyacetyl’s reactivity may necessitate protecting groups to prevent unwanted side reactions .
Yield Optimization
Hypothetical reaction conditions derived from similar ester syntheses :
Step | Reagents/Conditions | Theoretical Yield |
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Succinyl chloride | SOCl₂, reflux, 4h | 85–90% |
Benzyl esterification | Benzyl alcohol, pyridine, 0°C, 2h | 75–80% |
Hydroxyacetyl coupling | TMS-protected glycolic acid, DCC, DMAP | 60–65% |
Physicochemical Properties (Theoretical)
Computational tools (e.g., Molinspiration, ACD/Labs) predict the following properties:
Property | Value | Method |
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Molecular formula | C₁₅H₁₆O₈ | Elemental analysis |
Molecular weight | 348.28 g/mol | Mass spectrometry |
Log P (octanol-water) | 1.2 ± 0.3 | XLOGP3 |
Water solubility | 2.1 mg/mL (25°C) | ESOL model |
pKa (carboxylic acid) | ~4.2 (if free acid present) | ChemAxon |
Hydrogen bond donors | 2 | Structure-based count |
Hydrogen bond acceptors | 8 | Structure-based count |
Stability Considerations:
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Ester bonds may hydrolyze under acidic or alkaline conditions, releasing succinic acid, benzyl alcohol, and hydroxyacetic acid.
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Storage at 4°C in anhydrous solvents (e.g., DMSO) is recommended to prolong shelf life.
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